N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-10-11-14(2)18(12-13)20-23-24-21(26-20)22-19(25)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEYDAUAOGOBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Naphthalene-1-Carboxamide Hydrazide
The hydrazide derivative is synthesized by reacting naphthalene-1-carbonyl chloride with hydrazine hydrate. This step is critical for introducing the reactive -NH-NH2 group required for cyclization.
Procedure :
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Naphthalene-1-carbonyl chloride (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
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Hydrazine hydrate (2.5 equiv) is added dropwise at 0°C under nitrogen atmosphere.
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The mixture is stirred for 6–8 hours at room temperature.
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The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Yield : 85–90% (reported for analogous hydrazides).
Cyclization to Form the 1,3,4-Oxadiazole Ring
Cyclization with Carbon Disulfide
The most widely reported method involves the reaction of the hydrazide intermediate with carbon disulfide (CS2) in basic conditions.
Procedure :
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Naphthalene-1-carboxamide hydrazide (1.0 equiv) and 2,5-dimethylphenylacetic acid (1.2 equiv) are dissolved in absolute ethanol.
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Carbon disulfide (3.0 equiv) and potassium hydroxide (2.0 equiv) are added.
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The reaction is refluxed at 80°C for 6–8 hours.
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The mixture is cooled, acidified with 1M HCl, and filtered.
Mechanistic Insight :
The reaction proceeds via the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization upon dehydration to yield the oxadiazole ring.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 80 | 78 |
| Reaction Time (h) | 6 | 78 |
| Solvent | Ethanol | 78 |
| Base | KOH | 78 |
Alternative Cyclization via Acyl Chloride Activation
In cases where the hydrazide intermediate is unstable, acyl chloride activation is employed.
Procedure :
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2,5-Dimethylphenylacetic acid (1.0 equiv) is treated with thionyl chloride (SOCl2) to form the corresponding acyl chloride.
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The acyl chloride is reacted with naphthalene-1-carboxamide hydrazide in dichloromethane (DCM) with triethylamine (TEA) as a base.
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The mixture is stirred at room temperature for 12 hours.
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The product is extracted with DCM, washed with water, and purified via column chromatography.
Yield : 65–70% (reported for similar oxadiazoles).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields.
Procedure :
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Hydrazide intermediate (1.0 equiv) and 2,5-dimethylphenylacetic acid (1.2 equiv) are mixed in ethanol.
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CS2 (3.0 equiv) and KOH (2.0 equiv) are added.
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The mixture is irradiated at 100°C for 20 minutes using a microwave synthesizer.
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Work-up follows standard acidification and recrystallization.
Advantages :
Characterization and Analytical Validation
Spectroscopic Analysis
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IR Spectroscopy :
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¹H NMR (400 MHz, CDCl₃) :
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Mass Spectrometry :
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time | Cost Efficiency |
|---|---|---|---|
| Conventional Cyclization | 78 | 6–8 h | Moderate |
| Microwave-Assisted | 85 | 20 min | High |
| Acyl Chloride Route | 65 | 12 h | Low |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding oxo derivatives.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the oxadiazole ring.
Substitution: : Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit potent anticancer properties. N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide has shown promising results in inhibiting the proliferation of cancer cells in vitro. A study demonstrated its effectiveness against various cancer cell lines, suggesting that it may act through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases .
Materials Science
Fluorescent Materials
The unique structure of this compound allows it to be utilized in the development of fluorescent materials. Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging . The incorporation of oxadiazole units enhances the luminescent efficiency and stability of the materials.
Polymer Chemistry
this compound can also serve as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and advanced composite materials .
Analytical Chemistry
Chemical Sensors
The compound has been explored as a component in chemical sensors due to its ability to selectively interact with various analytes. Its fluorescence properties can be exploited to develop sensitive detection methods for environmental pollutants or biomolecules . Studies have shown that modifications to the oxadiazole moiety can enhance selectivity and sensitivity.
Data Summary Table
Mechanism of Action
The mechanism by which N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs from published literature, focusing on molecular features, physicochemical properties, and spectral characteristics.
Structural and Molecular Comparisons
Table 1: Molecular and Physicochemical Properties
Key Observations :
- Core Structure : The target compound and 6g/6a share a naphthalene backbone but differ in linking groups (carboxamide vs. carbothioate). Carboxamides typically exhibit higher polarity than carbothioates, influencing solubility and reactivity .
- Substituent Effects : The 2,5-dimethylphenyl group (target) is electron-donating, contrasting with the electron-withdrawing nitro group in 6a . Methoxy groups (6g) introduce moderate electron donation and steric bulk .
- Molecular Weight : The target (357.4 g/mol) is lighter than analogs 7f, 6g, and 6a (389–391 g/mol) due to the absence of sulfur and differing substituents .
Spectral Data Comparison
Table 2: Spectral Characteristics
Key Observations :
- IR Spectroscopy : The target’s carboxamide C=O stretch is expected near 1680 cm⁻¹, consistent with 7f and 6g . The lower C=O frequency in 6a (1633 cm⁻¹) may reflect conjugation with the nitro group .
- NMR : Aromatic protons in 6a (δ 7.72–8.03) are deshielded due to the nitro group, whereas methyl-substituted analogs (target, 7f) would show upfield shifts (~6.50–7.50 ppm) .
- Mass Spectrometry : Fragmentation patterns in 6a include loss of the naphthoyl fragment (m/z 155), a feature likely absent in the carboxamide target .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features an oxadiazole ring fused with a naphthalene moiety, which is known to enhance its pharmacological properties. The incorporation of the dimethylphenyl group contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The 1,3,4-oxadiazole scaffold has been associated with various mechanisms of action against cancer cells:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the disruption of microtubule dynamics, leading to mitotic arrest. For instance, similar oxadiazole derivatives have demonstrated the ability to inhibit tubulin polymerization and promote cell cycle arrest in various cancer cell lines .
- Case Studies : In vitro studies have shown that derivatives of naphthalene with oxadiazole rings exhibit significant antiproliferative activity against multiple cancer cell lines. For example, one study reported that specific oxadiazole-naphthalene hybrids displayed IC50 values in the low micromolar range against breast and lung cancer cells .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 |
| Compound B | A549 (Lung) | 3.2 |
| This compound | HeLa (Cervical) | 4.8 |
Antimicrobial Activity
In addition to anticancer effects, compounds with the oxadiazole moiety have shown promising antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- VEGFR Inhibition : Recent studies have indicated that some oxadiazole derivatives can inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, crucial for tumor angiogenesis .
- Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure–activity relationship (SAR) is vital for optimizing its bioactivity:
Q & A
Q. What are the recommended synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide, and how can purity be optimized?
The synthesis typically involves coupling 2,5-dimethylaniline with naphthalene-1-carboxylic acid derivatives. A common method uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions . To optimize purity, post-synthesis purification via column chromatography (e.g., silica gel) or recrystallization in solvents like ethanol or acetonitrile is recommended. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy are critical for verifying structural integrity and purity ≥95% .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding interactions.
- FT-IR spectroscopy to identify functional groups (e.g., oxadiazole ring vibrations at ~1,200–1,000 cm⁻¹ and carbonyl stretches at ~1,680 cm⁻¹).
- Mass spectrometry (HRMS) for exact mass determination and fragmentation patterns.
- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation and intermolecular interactions .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?
Standard protocols include:
- Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to determine minimum inhibitory concentrations (MICs).
- Zone of inhibition tests on agar plates.
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or binding affinity for this compound?
Density Functional Theory (DFT) calculations can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions.
- Perform molecular docking with target proteins (e.g., bacterial enzymes or tumor suppressors) to estimate binding energies and active-site interactions. Studies on analogous oxadiazoles show correlations between electron-withdrawing substituents (e.g., chloro groups) and enhanced bioactivity .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar oxadiazoles?
Discrepancies may arise from variations in:
- Substituent effects : Electron-donating groups (e.g., methyl) may enhance membrane permeability but reduce target binding.
- Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and cell-line specificity (e.g., HeLa vs. MCF-7 for antitumor studies).
- Metabolic stability : Hepatic microsome assays can identify rapid degradation pathways. Cross-referencing data with structurally validated analogs (e.g., N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives) is critical .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematic SAR approaches include:
- Substituent scanning : Replace the 2,5-dimethylphenyl group with halogenated or heteroaromatic moieties to modulate lipophilicity.
- Bioisosteric replacement : Swap the naphthalene carboxamide with indole or quinoline systems to enhance π-π stacking.
- Pharmacophore mapping : Identify essential features (e.g., oxadiazole ring rigidity, hydrophobic substituents) using 3D-QSAR models. Recent studies on CB1 receptor ligands highlight the importance of oxadiazole-tert-butyl groups for receptor selectivity .
Methodological Considerations
Q. What analytical techniques are critical for stability studies under varying conditions?
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability.
- Forced degradation studies : Expose the compound to UV light, humidity, or oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products.
- pH-dependent solubility assays using shake-flask methods in buffers (pH 1–9) .
Q. How can researchers validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
